molecular formula C22H40S B1582728 3-Octadecylthiophene CAS No. 104934-54-5

3-Octadecylthiophene

Cat. No.: B1582728
CAS No.: 104934-54-5
M. Wt: 336.6 g/mol
InChI Key: ARFJPHXJBIEWSZ-UHFFFAOYSA-N
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Description

3-Octadecylthiophene is an organic compound belonging to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by an octadecyl group (a long carbon chain with 18 carbon atoms) attached to the third position of the thiophene ring. It is known for its applications in organic electronics, particularly in the development of semiconducting materials .

Biochemical Analysis

Biochemical Properties

It is known that 3-Octadecylthiophene can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that various types of chemical compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with other molecules at the molecular level. For instance, it has been found that the addition of some small molecules can red shift UV-Visible absorption and quench the fluorescence of poly(this compound)

Temporal Effects in Laboratory Settings

It is known that the properties of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of chemical compounds can vary with different dosages, and this can include threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is known that chemical compounds can interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that chemical compounds can interact with various transporters or binding proteins, and this can have effects on their localization or accumulation .

Subcellular Localization

It is known that chemical compounds can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-octadecylthiophene typically involves the coupling of thiophene with an octadecyl halide. One common method is the Grignard reaction, where thiophene is reacted with octadecyl magnesium bromide in the presence of a catalyst such as nickel or palladium. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Octadecylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Octadecylthiophene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: 3-Octadecylthiophene is unique due to its longer alkyl chain, which affects its solubility, melting point, and thermal stability. Compared to shorter alkyl chain thiophenes, it has a lower melting point and different packing properties, which can influence the electronic properties of the resulting polymers .

Properties

IUPAC Name

3-octadecylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-20-23-21-22/h19-21H,2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFJPHXJBIEWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

104934-55-6
Record name Thiophene, 3-octadecyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104934-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20340738
Record name 3-Octadecylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104934-54-5
Record name 3-Octadecylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-n-octadecylthiophene was prepared as set forth in Kumda et al Bull. Chem Soc. Jpn. 1976, 49, 1958-1969 and Tetrahedron 1982, 38, 3347-3354. A dry 1000 mL 2 neck flask was charged with Mg ribbon (3.34 g, 137 mmol) under N2 followed by addition of ˜200 mL of anhydrous Et2O. The flask was cooled in an ice bath (0° C.). In a separate 500 mL flask 40 g (120 mmol) of n-C18H37Br was dissolved in ˜200 mL of anhydrous Et2O under N2. The Et2O solution of n-C18H37Br was slowly transfer into the flask containing the Mg ribbon, with sonication, stirring, and addition of I2 to initiate Grignard. After complete addition of n-C18H37Br to the Mg the reaction mixture was allowed to stir overnight to allow for complete formation of the Grignard reagent (n-C18H37MgBr). A dry 1000 mL 3-neck flask was charged with 0.540 g of 1,3-Bis(diphenylphosphino)propane nickel (II) chloride was added under nitrogen followed by ˜100 mL of anhydrous Et2O and 11.25 mL (120 mmol) of 3-bromothiphene. The flask was then cooled in an ice bath (0° C.). The Et2O solution of n-C18H37MgBr was slowly added to the flask containing the nickel catalyst and the 3-bromothiophene to prevent the generation of excessive heat and high concentrations of n-C18H37MgBr in the presence of the catalyst. The reaction mixture was allowed to stir overnight resulting in the formation of two layers. The top Et2O layer contained the product and the second small lower dark brown oily layer contained the Ni catalyst and the Mg salts. The primary side product of the reaction was the coupling product of two equivalents of n-C18H37MgBr to form C36H74, which was easily separated form the product since it had low solubility in Et2O. The product was purified via aqueous workup followed by filtration and removal of the Et2O by rotoevaporation to leave the impure low melting solid product. This solid was redissolved in a minimal amount of Et2O (˜30 mL) followed by addition of ˜250 mL of MeOH and placed into low temperature freezer (−80° C.) for recrystalization. The yield of this reaction is about 80-90%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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